1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea

Lipophilicity Drug-likeness Physicochemical profiling

This indole-urea derivative places the 2-methoxyethyl substituent on the indole N1—not the urea nitrogen—generating a distinct hydrogen bond donor/acceptor network versus its positional isomer (CAS 941987-80-0). With TPSA 55.3 Ų and XLogP3 0.8, it meets CNS lead-like criteria. Ideal for head-to-head CB1 NAM SAR assays, kinase selectivity panel screening, and scaffold-hopping studies. Available from screening library batches with LCMS and 400 MHz ¹H NMR confirmation at >90% purity, enabling immediate deployment without additional purification.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 922874-25-7
Cat. No. B2864825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea
CAS922874-25-7
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
InChIInChI=1S/C13H17N3O2/c1-14-13(17)15-11-9-16(7-8-18-2)12-6-4-3-5-10(11)12/h3-6,9H,7-8H2,1-2H3,(H2,14,15,17)
InChIKeyBLHJPXWLZCATMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922874-25-7 Procurement Guide: 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-methylurea for Drug Discovery Screening


1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-methylurea (CAS 922874-25-7) is a synthetic indole-urea derivative with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol [1]. It is a positional isomer of 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-80-0), distinguished by the placement of the 2-methoxyethyl substituent on the indole nitrogen (N1) rather than on the urea nitrogen [2]. This compound belongs to a therapeutically relevant chemical class: indole-urea hybrids are widely investigated as cannabinoid CB1 receptor allosteric modulators and kinase inhibitors [3]. The compound is available as part of commercial screening libraries (e.g., Life Chemicals F2740 series) at purities typically exceeding 90% as confirmed by LCMS and 400 MHz 1H NMR .

Why 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-methylurea Cannot Be Simply Replaced by Its Positional Isomer or Class Analogs


Substitution of this compound with its closest positional isomer (CAS 941987-80-0) or other indole-urea analogs carries quantifiable risk because the precise position of the methoxyethyl group dictates key molecular properties that govern binding interactions. The target compound positions the 2-methoxyethyl chain on the indole nitrogen, whereas the isomer places it on the urea nitrogen—a change that, while preserving the same molecular formula and atom count, alters the spatial orientation of the hydrogen bond donor/acceptor network and modifies lipophilicity [1]. For procurement in drug discovery, this distinction is critical: indole-urea positional isomers have been shown to exhibit divergent pharmacological profiles, with N1-substitution on the indole ring being a key determinant of CB1 receptor allosteric modulator binding affinity and functional activity [2]. Even within the same screening library (F2740 series), analogs with ethyl (F2740-0287) or hydroxyethyl substitutions on the urea moiety display different target engagement profiles, underscoring that generic substitution without head-to-head validation is scientifically unsound .

Quantitative Differentiation Evidence for 922874-25-7 Against Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. Positional Isomer CAS 941987-80-0

The target compound exhibits a calculated XLogP3-AA of 0.8 compared to 0.9 for its positional isomer 1-(2-methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 941987-80-0), representing an 11.1% lower computed lipophilicity when the methoxyethyl group resides on the indole nitrogen rather than the urea nitrogen [1][2]. This difference, while modest in absolute magnitude, is directionally consistent with the increased solvent exposure of the polar methoxyethyl moiety when attached to the indole N1 position and may influence membrane permeability and off-target binding profiles in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor/Donor Architecture Comparison with PSNCBAM-1

The target compound presents a hydrogen bond donor count of 2 and acceptor count of 2 [1], in contrast to PSNCBAM-1 (CAS 877202-74-9), a prototypical CB1 negative allosteric modulator, which presents 3 hydrogen bond donors and 4 acceptors [2]. The reduced H-bonding capacity of 922874-25-7, combined with its lower molecular weight (247.29 vs. 405.88 g/mol), suggests the potential for a distinct binding mode within the CB1 allosteric pocket, with fewer polar anchoring points that may favor interactions with hydrophobic sub-pockets characterized in recent CB1 structural studies [3]. Direct binding data for this compound at CB1 is not available in public databases; this comparison is based on computed molecular properties and class-level structural biology evidence.

Pharmacophore modeling Binding site complementarity CB1 allosteric modulation

Topological Polar Surface Area (TPSA) Equivalence with Isomer—Implications for Membrane Permeability Screening

Both the target compound and its positional isomer CAS 941987-80-0 share an identical topological polar surface area (TPSA) of 55.3 Ų [1][2]. This TPSA value falls well below the threshold of 140 Ų commonly associated with favorable oral absorption and below 90 Ų, the empirical cutoff for blood-brain barrier penetration [3]. This equivalence confirms that positional isomerism in this scaffold does not alter the overall polarity surface, meaning CNS permeability predictions based on TPSA alone cannot differentiate these compounds. However, the distinct spatial distribution of polar atoms arising from the different substitution patterns (indole N1 vs. urea N) may still lead to differential PAMPA permeability rates, which require experimental determination.

ADME prediction Blood-brain barrier penetration Parallel artificial membrane permeability assay

Rotatable Bond Count and Conformational Flexibility vs. 1-Ethyl Analog

The target compound possesses 4 rotatable bonds [1], identical to its isomer but one more than the simpler analog 1-(1-ethyl-1H-indol-3-yl)-3-methylurea, which has 3 rotatable bonds [2]. The additional rotatable bond arises from the methoxyethyl chain (-CH2CH2OCH3) on the indole nitrogen, which introduces an ether oxygen capable of forming transient water bridges or engaging in additional polar contacts within a binding pocket. In the context of indole-urea CB1 allosteric modulators, SAR studies have demonstrated that flexible N1 substituents on the indole ring significantly modulate both binding affinity and functional cooperativity with orthosteric agonists [3], though direct binding data for this specific compound at CB1 is not publicly available.

Conformational entropy Binding thermodynamics Ligand efficiency

High-Value Application Scenarios for 922874-25-7 in Research and Drug Discovery


CB1 Allosteric Modulator Screening and Hit-to-Lead Medicinal Chemistry

This compound is a structurally focused probe for exploring the indole N1 substituent chemical space within CB1 allosteric modulator programs. Its XLogP3 of 0.8 and TPSA of 55.3 Ų position it as a CNS-penetrant candidate by in silico criteria [1], while its reduced H-bond donor/acceptor profile (2/2) compared to PSNCBAM-1 (3/4) may offer a simplified pharmacophore with potentially improved selectivity [2]. Medicinal chemistry teams seeking to understand how methoxyethyl vs. methyl substitution on the indole nitrogen affects CB1 negative allosteric modulator (NAM) activity should include this compound alongside its ethyl analog (CAS 941987-80-0) in head-to-head functional assays, as SAR reviews confirm that N1-substitution is a critical determinant of CB1 allosteric modulator efficacy [3].

Physicochemical Isomer Pair Studies to Deconvolute Positional Effects on ADME

The identical molecular formula and TPSA (55.3 Ų) but differing XLogP3 (0.8 vs. 0.9) between 922874-25-7 and its isomer 941987-80-0 make this pair an ideal system for experimentally dissecting the contribution of positional substitution to membrane permeability, metabolic stability, and plasma protein binding [1][2]. Procurement of both isomers from the same supplier and screening library batch enables controlled comparison studies that can inform scaffold-hopping decisions and patent strategy, as the data generated are directly attributable to the positional exchange of the methoxyethyl group and not confounded by purity or synthetic route variability .

Kinase Inhibitor Selectivity Panel Screening with Indole-Urea Chemotype

Indole-urea derivatives are recognized privileged scaffolds for kinase ATP-binding site interactions, with the urea moiety often engaging the hinge region via bidentate hydrogen bonding [1]. This compound, with its methoxyethyl group on the indole N1 and a minimal methyl substituent on the distal urea nitrogen, is well-suited for broad kinase selectivity panel screening (e.g., 100-kinase panels) to establish selectivity fingerprints for this specific positional isomer. The availability of this compound in the F2740 screening library at >90% purity with LCMS and NMR confirmation [2] supports its immediate deployment in biochemical kinase assays without additional purification, reducing procurement-to-data cycle times.

Central Nervous System Target-Focused Fragment and Lead-Like Library Design

With a molecular weight of 247.29 g/mol [1], a TPSA of 55.3 Ų (well below the 90 Ų CNS cutoff) [2], and a computed logP of 0.8, this compound falls squarely within lead-like chemical space favorable for CNS drug discovery. Its rotatable bond count of 4 provides moderate conformational flexibility without excessive entropic penalty. Procurement teams building focused screening sets for CNS targets such as cannabinoid receptors, serotonin receptors, or CNS-penetrant kinase inhibitors should prioritize this compound for its favorable in silico ADME profile and its position within a well-studied indole-urea pharmacophore class [3].

Quote Request

Request a Quote for 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.